Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)-
CAS No.: 162363-45-3
Cat. No.: VC21310852
Molecular Formula: C22H17ClN2O2
Molecular Weight: 376.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162363-45-3 |
|---|---|
| Molecular Formula | C22H17ClN2O2 |
| Molecular Weight | 376.8 g/mol |
| IUPAC Name | 4-chloro-6,7-bis(phenylmethoxy)quinazoline |
| Standard InChI | InChI=1S/C22H17ClN2O2/c23-22-18-11-20(26-13-16-7-3-1-4-8-16)21(12-19(18)24-15-25-22)27-14-17-9-5-2-6-10-17/h1-12,15H,13-14H2 |
| Standard InChI Key | ANFJQFRPEZFBJJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=NC=N3)Cl)OCC4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=NC=N3)Cl)OCC4=CC=CC=C4 |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 162363-45-3 |
| Molecular Formula | C22H17ClN2O2 |
| IUPAC Name | 4-chloro-6,7-bis(phenylmethoxy)quinazoline |
| PubChem Compound ID | 22923433 |
These identification parameters ensure precise referencing of the compound in scientific literature and chemical databases, facilitating research continuity and reproducibility in experimental studies.
Physical and Chemical Properties
Understanding the physical and chemical properties of Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- is essential for predicting its behavior in various environments and applications. These properties influence aspects such as solubility, reactivity, and potential formulation strategies for pharmaceutical applications.
Basic Properties
The fundamental physical and chemical characteristics of the compound provide a foundation for understanding its behavior:
| Property | Value | Status |
|---|---|---|
| Molecular Weight | 376.8 g/mol | Experimental |
| Density | 1.293±0.06 g/cm³ | Predicted |
| Boiling Point | 543.7±45.0 °C | Predicted |
| pKa | 0.67±0.30 | Predicted |
These properties establish the compound's physical state under standard conditions and provide insights into its potential handling requirements for research applications .
Structural Identifiers
For computational chemistry and database searching, the compound is represented by several standard structural notations:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C22H17ClN2O2/c23-22-18-11-20(26-13-16-7-3-1-4-8-16)21(12-19(18)24-15-25-22)27-14-17-9-5-2-6-10-17/h1-12,15H,13-14H2 |
| Standard InChIKey | ANFJQFRPEZFBJJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=NC=N3)Cl)OCC4=CC=CC=C4 |
These standardized identifiers facilitate computational analyses and enable precise cross-referencing across chemical databases in research settings.
Structural Features and Molecular Composition
Core Structure
Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- features a quinazoline core scaffold, which is a heterocyclic structure containing a benzene ring fused with a pyrimidine ring. This basic framework provides rigidity and serves as the foundation for the compound's chemical and biological interactions. The quinazoline nucleus is widely recognized in medicinal chemistry as a privileged structure due to its appearance in numerous bioactive compounds.
Functional Groups
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Chloro group at position 4: Provides a reactive site for nucleophilic substitution reactions
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Two phenylmethoxy (benzyloxy) groups at positions 6 and 7: Contribute to lipophilicity and potential π-π interactions with biological targets
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Nitrogen atoms in the quinazoline core: Potential hydrogen bond acceptors in biological systems
These structural elements combine to create a molecule with specific chemical reactivity patterns and potential biological interaction points.
| Starting Material | Chlorinating Agent | Conditions | Yield Range |
|---|---|---|---|
| Quinazolin-4(1H)-one derivatives | Phosphorus oxychloride (POCl₃) | 115-120°C, 1-8 hours | 71-91% |
| Quinazolin-4(1H)-one derivatives | Thionyl chloride with DMF | Reflux, overnight | 79-82% |
These methods represent potential pathways for synthesizing the target compound, though specific optimization would be required .
Probable Synthetic Route
Based on information from related compounds, the synthesis of Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- likely involves:
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Initial preparation of a 6,7-dihydroxyquinazolin-4(1H)-one precursor
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Benzylation of the hydroxyl groups using benzyl halides under basic conditions to introduce the phenylmethoxy groups
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Chlorination of the resulting intermediate at the 4-position using POCl₃ or thionyl chloride
This proposed synthetic pathway would need experimental verification for the specific target compound .
Future Research Directions
Structure-Activity Relationship Studies
Future investigations of Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- may benefit from:
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Systematic modifications of the phenylmethoxy groups to explore effects on biological activity
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Replacement of the chloro group with other substituents to assess impact on target selectivity
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Conformational analysis to understand the three-dimensional arrangement of the molecule and its implications for target binding
These structure-activity relationship studies could provide valuable insights into optimizing the compound's properties for specific research applications .
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